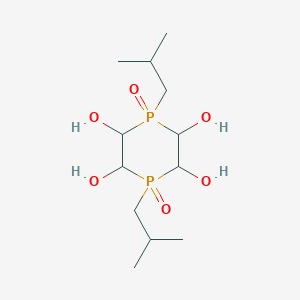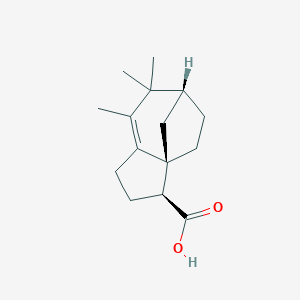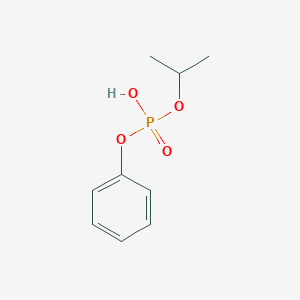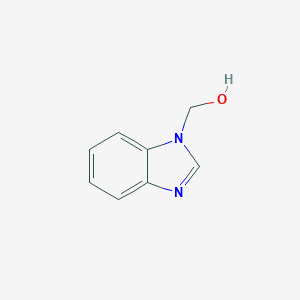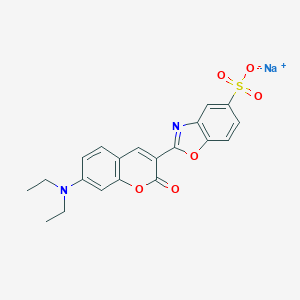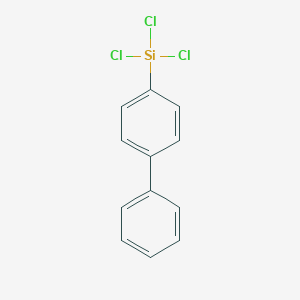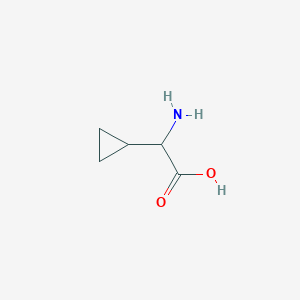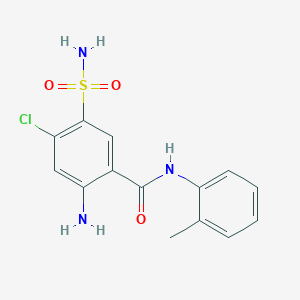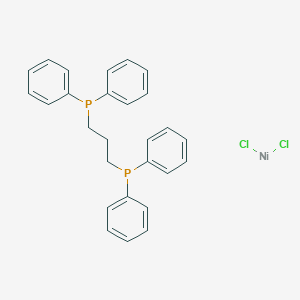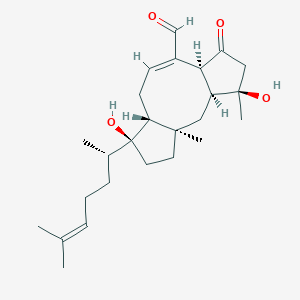![molecular formula C14H17N2NaO4S3 B106576 Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate CAS No. 18056-77-4](/img/structure/B106576.png)
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, also known as STS, is a compound that has been used extensively in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been used extensively in scientific research to investigate the role of PTPs in various diseases. For example, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to inhibit the activity of PTP1B, a PTP that is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has also been used to study the role of PTPs in cancer, where dysregulated PTP activity has been linked to tumor growth and metastasis.
Wirkmechanismus
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate works by binding to the active site of PTPs, preventing them from dephosphorylating their substrates. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonic acid group of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate and a cysteine residue in the active site of the PTP.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate are largely dependent on the specific PTP that is inhibited. For example, inhibition of PTP1B by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to improve insulin sensitivity in obese mice, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential therapeutic applications for type 2 diabetes. Inhibition of other PTPs has been linked to the suppression of tumor growth and metastasis, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate in lab experiments is its specificity for PTPs. By selectively inhibiting PTP activity, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate allows researchers to investigate the role of these enzymes in various cellular processes. However, one limitation of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate is that it may not be effective against all PTPs, and its specificity may vary depending on the concentration used.
Zukünftige Richtungen
For research on Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate include investigating its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to elucidate the exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs and to identify additional PTPs that may be targeted by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate. Finally, the development of more potent and selective PTP inhibitors, based on the structure of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, may have important implications for the treatment of a variety of diseases.
Synthesemethoden
The synthesis of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate involves the reaction of 4-bromobutane-1-sulfonic acid with 4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridine, followed by purification through recrystallization. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Eigenschaften
CAS-Nummer |
18056-77-4 |
|---|---|
Produktname |
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate |
Molekularformel |
C14H17N2NaO4S3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C14H18N2O4S3.Na/c1-2-16-13(17)12(22-14(16)21)11-5-8-15(9-6-11)7-3-4-10-23(18,19)20;/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
IREUENUIFYGOGL-UHFFFAOYSA-M |
Isomerische SMILES |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
Kanonische SMILES |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
